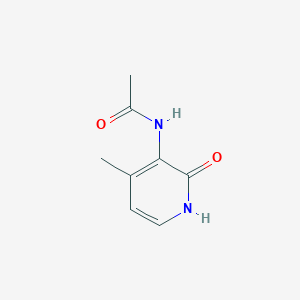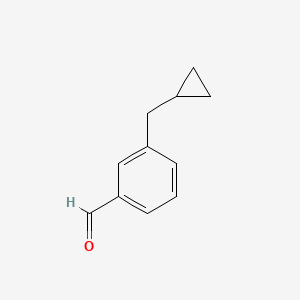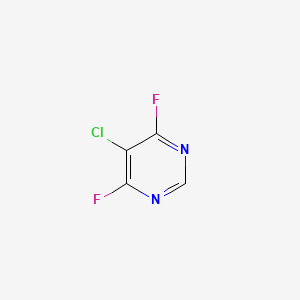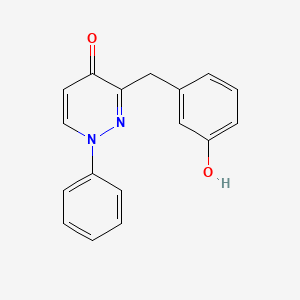![molecular formula C9H19NO B13879474 [1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
[1-(Propylamino)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Propylamino)cyclopentyl]methanol: is a chemical compound with the molecular formula C9H19NO. It is a clear, colorless liquid with a molecular weight of 157.25 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with propylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is essential for its use in pharmaceutical and other high-precision applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Propylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propylamino)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(Propylamino)cyclopentyl]methanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[3-[(3,4-dimethylcyclohexyl)oxy]-1-(propylamino)cyclopentyl}methanol: This compound shares a similar cyclopentyl structure but with additional substituents that may alter its reactivity and applications.
Cyclopentylamine: A simpler analog that lacks the hydroxyl group, making it less versatile in certain reactions.
Uniqueness: [1-(Propylamino)cyclopentyl]methanol is unique due to its combination of a cyclopentyl ring, a propylamino group, and a hydroxyl group. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various environments.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(propylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3 |
InChI Key |
GBSMUXGBEYANII-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



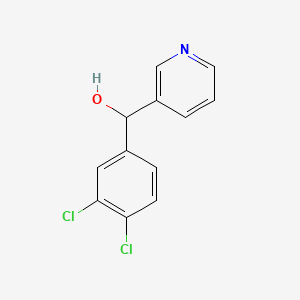
![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)
![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)
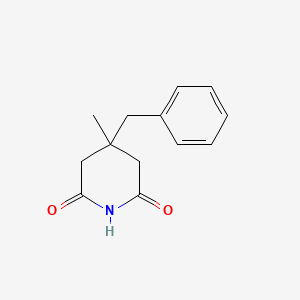

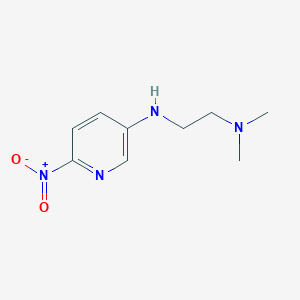
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
